molecular formula C18H24N2O2 B3964068 3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol

3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol

Cat. No. B3964068
M. Wt: 300.4 g/mol
InChI Key: XLGAETQZHZJVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol, also known as DMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQ is a quinoline derivative that has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. In

Mechanism of Action

The mechanism of action of 3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol is complex and multifaceted. This compound has been shown to act as a potent antioxidant, scavenging free radicals and reactive oxygen species that can damage cells and DNA. This compound has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and metastasis. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating certain proteins and pathways that trigger cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to possess anti-inflammatory properties, and has been shown to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases. This compound has also been shown to have neuroprotective effects, and has been shown to protect against neuronal damage and cognitive decline in animal models of Alzheimer's disease and other neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be obtained in high yields and purity. This compound is also stable under a wide range of conditions, and can be stored for long periods of time without degradation. However, this compound also has some limitations for use in lab experiments. It is highly toxic, and must be handled with care. This compound also has limited solubility in water, which can make it difficult to use in certain experimental protocols.

Future Directions

There are many potential future directions for research on 3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol. One area of research is in the development of new cancer treatments based on this compound and its derivatives. Researchers are also exploring the use of this compound in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, researchers are investigating the mechanism of action of this compound in more detail, in order to better understand its biological effects and potential therapeutic applications.

Scientific Research Applications

3-[(2,6-dimethyl-4-morpholinyl)methyl]-2,8-dimethyl-4-quinolinol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to possess potent anti-tumor activity in vitro and in vivo, and has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and metastasis of cancer cells by blocking the activity of certain enzymes and signaling pathways.

properties

IUPAC Name

3-[(2,6-dimethylmorpholin-4-yl)methyl]-2,8-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11-6-5-7-15-17(11)19-14(4)16(18(15)21)10-20-8-12(2)22-13(3)9-20/h5-7,12-13H,8-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGAETQZHZJVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(NC3=C(C=CC=C3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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